Dimethyl trisulfide (DMTS) is an organic sulfur compound with the formula CH3SSSCH3. [] It is a volatile, colorless liquid with a strong, unpleasant odor often described as resembling cabbage, garlic, or rotten onions. [, ] DMTS naturally occurs in various sources, including:
DMTS plays a crucial role in diverse scientific research areas due to its unique properties and widespread occurrence. It is employed as a model compound for studying the reactivity of organic polysulfides in environmental systems, [] as a potential marker for identifying irradiated meat products, [] and as a flavor compound in food chemistry. [] Furthermore, DMTS is investigated for its potential as a cyanide antidote, based on its sulfur-donating properties. [, ]
Dimethyl trisulfide, with the chemical formula , is an organic compound classified as the simplest organic trisulfide. It is a flammable liquid characterized by a strong, foul odor that can be detected at extremely low concentrations, approximately 1 part per trillion. Dimethyl trisulfide is notable for its occurrence in various natural and processed foods, particularly in the Allium family (such as onions and leeks), and it plays a role in the aroma of certain aged beverages like beer and sake. Additionally, it is produced during the bacterial decomposition of organic matter and is associated with the scent of decaying materials, making it an attractant for blowflies, which are crucial for pollination in some plant species .
Dimethyl trisulfide is primarily sourced from biological processes, particularly those involving sulfur-containing compounds. It can be synthesized through several methods, including:
In terms of classification, dimethyl trisulfide falls under the category of organosulfur compounds, which are characterized by the presence of sulfur atoms in their molecular structure. It is categorized specifically as a sulfide due to its structural features.
Dimethyl trisulfide can be synthesized using various chemical reactions. The most common methods include:
The synthesis typically requires controlled conditions to prevent unwanted side reactions. The presence of catalysts like copper(II) enhances the efficiency of the reaction between methanethiol and hydrogen sulfide.
Dimethyl trisulfide participates in several chemical reactions due to its reactive sulfur-sulfur bonds:
The weak sulfur-sulfur bonds in dimethyl trisulfide (approximately 45 kcal/mol) contribute to its reactivity, making it susceptible to both thermal and oxidative degradation processes .
The mechanism by which dimethyl trisulfide acts in biological systems or as an attractant involves its volatility and olfactory properties. When released into the environment, it evaporates quickly, allowing it to reach olfactory receptors at very low concentrations. This property makes it effective for attracting specific insects like blowflies during decomposition processes.
Research indicates that dimethyl trisulfide's olfactory detection threshold is around 1 part per trillion, highlighting its potency as a signaling molecule in ecological interactions .
Dimethyl trisulfide has several scientific uses:
DMTS is systematically named dimethyltrisulfane under IUPAC conventions [3]. Its molecular structure consists of three sulfur atoms linked in a chain, terminated by two methyl groups (-CH₃). Alternative designations reflect historical naming practices:
Registry identifiers include CAS No. 3658-80-8 and CHEBI ID 4614 [6] [9]. The compound falls under FEMA No. 3275 as a flavoring agent, highlighting its regulatory recognition for food use [7] [9].
Table 1: Nomenclature and Identifiers of Dimethyl Trisulfide
Classification | Identifier |
---|---|
IUPAC Name | Dimethyltrisulfane |
Chemical Formula | C₂H₆S₃ |
CAS Registry Number | 3658-80-8 |
CHEBI ID | 4614 |
FEMA Number | 3275 |
Synonyms | Methyl trisulfide; 2,3,4-Trithiapentane; DMTS |
The linear arrangement of sulfur atoms (S-S-S) bonded to terminal methyl groups defines DMTS’s structure. Central sulfur-sulfur bonds exhibit low dissociation energies (~45 kcal/mol), rendering the compound thermally labile. At 80°C, DMTS disproportionates into dimethyl di-, tri-, and tetrasulfides [3] [11]. Key physicochemical parameters include:
DMTS is sparingly soluble in water but miscible with alcohols, oils, and propylene glycol [7] [9]. Its odor profile is described as "sulfureous, alliaceous, cooked, savory, meaty" with vegetative undertones [7]. Oxidation with m-chloroperoxybenzoic acid yields the sulfoxide derivative CH₃S(O)SSCH₃ [3] [12].
Table 2: Physicochemical Properties of Dimethyl Trisulfide
Property | Value | Conditions/Source |
---|---|---|
Molar Mass | 126.26 g/mol | - |
Density | 1.202 g/mL | 25°C [7] |
Melting Point | −68°C | lit. [9] |
Boiling Point | 170°C | 760 mmHg [3] |
Flash Point | 51.6°C (125°F) | TCC [7] |
Refractive Index | 1.595–1.605 | 20°C [7] |
Vapor Density | 4.3 (air = 1) | - |
Solubility in Water | Slightly soluble | - |
Solubility in Organic Solvents | Soluble in alcohol, oils, propylene glycol | [7] |
DMTS was first identified in the mid-20th century during investigations into Allium genus volatiles. Its presence in onion (Allium cepa) and garlic (Allium sativum) was linked to enzymatic decomposition of S-alk(en)yl-L-cysteine sulfoxides upon tissue damage [4]. Early research noted its sensory impact even at trace concentrations, spurring interest in its role in food aromas. By the 1980s, studies confirmed DMTS as a key odorant in Limburger cheese and cooked meats [3] [5].
Ecological research later revealed DMTS’s function as a semiochemical. In 2002, it was identified as a major volatile emitted by the dead-horse arum (Helicodiceros muscivorus), mimicking decomposing matter to attract pollinating blowflies [3] [8]. This discovery underscored its significance beyond food chemistry, positioning DMTS as a cross-kingdom signaling molecule.
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